Cas no 59612-89-4 ((4-chlorophenyl)(4-fluoro-3-methylphenyl)methanone)

(4-chlorophenyl)(4-fluoro-3-methylphenyl)methanone structure
59612-89-4 structure
Product Name:(4-chlorophenyl)(4-fluoro-3-methylphenyl)methanone
CAS-nummer:59612-89-4
MF:C14H10ClFO
MW:248.680006504059
CID:1615739
PubChem ID:20456625
Update Time:2025-04-21

(4-chlorophenyl)(4-fluoro-3-methylphenyl)methanone Chemische en fysische eigenschappen

Naam en identificatie

    • (4-chlorophenyl)(4-fluoro-3-methylphenyl)methanone
    • LogP
    • (4-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone
    • 4-CHLORO-4'-FLUORO-3'-METHYLBENZOPHENONE
    • AKOS010154110
    • 59612-89-4
    • (4-Chloro-phenyl)-(4-fluoro-3-methyl-phenyl)-methanone
    • DB-324957
    • SCHEMBL11114087
    • MFCD09801644
    • DTXSID60607413
    • MDL: MFCD09801644
    • Inchi: 1S/C14H10ClFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3
    • InChI-sleutel: ORARFWXKHBAQIL-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)C(C1=CC=C(C(C)=C1)F)=O

Berekende eigenschappen

  • Exacte massa: 248.0405
  • Monoisotopische massa: 248.0404208g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 2
  • Complexiteit: 273
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 17.1Ų

Experimentele eigenschappen

  • Dichtheid: 1.243
  • Kookpunt: 367.5°C at 760 mmHg
  • Vlampunt: 176.1°C
  • Brekindex: 1.571
  • PSA: 17.07

(4-chlorophenyl)(4-fluoro-3-methylphenyl)methanone Prijsmeer >>

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